Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate

Catalog No.
S3220088
CAS No.
2228675-89-4
M.F
C13H21NO4
M. Wt
255.314
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-...

CAS Number

2228675-89-4

Product Name

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate

IUPAC Name

ethyl 2-methoxy-9-oxa-3-azaspiro[5.5]undec-2-ene-5-carboxylate

Molecular Formula

C13H21NO4

Molecular Weight

255.314

InChI

InChI=1S/C13H21NO4/c1-3-18-12(15)10-9-14-11(16-2)8-13(10)4-6-17-7-5-13/h10H,3-9H2,1-2H3

InChI Key

KVQIGEKTWQBDAQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CN=C(CC12CCOCC2)OC

solubility

not available

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. This compound is part of the spiro compound family, recognized for their distinctive two-ring systems sharing a single atom. The molecular formula for this compound is C14H19N1O4C_{14}H_{19}N_{1}O_{4}, indicating the presence of 14 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and four oxygen atoms.

The structure features a methoxy group attached to the tenth carbon, contributing to its reactivity and potential biological activity. The carboxylate group at position seven enhances its solubility and reactivity in various chemical environments.

Typical for compounds with ester and amine functionalities:

  • Esterification: The carboxylic acid group can react with alcohols to form new esters.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to yield the corresponding acid and alcohol.
  • Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.

These reactions are crucial for modifying the compound to enhance its biological properties or for synthesizing derivatives with varied functionalities.

Research indicates that compounds within the spirocyclic class, including Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate, exhibit significant biological activities. These may include:

  • Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Activity: Some spiro compounds have shown promise in inhibiting cancer cell proliferation.
  • Neurological Effects: Given its structural similarity to certain neurotransmitters, it may influence neural pathways.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate typically involves multi-step organic reactions:

  • Formation of the Spiro Framework: This can be achieved through cyclization reactions involving precursors that contain both nitrogen and oxygen functionalities.
  • Introduction of Functional Groups: Subsequent reactions introduce the methoxy and carboxylate groups, often through nucleophilic substitution or electrophilic addition.
  • Purification: Final products are purified using techniques such as chromatography to ensure high purity for biological testing.

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.
  • Material Science: Could be explored for use in creating new materials with specific properties due to its chemical reactivity.

Interaction studies are essential for understanding how Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate interacts with biological systems:

  • Protein Binding Studies: These studies assess how well the compound binds to target proteins, influencing its efficacy as a drug.
  • Receptor Interaction: Investigating how it interacts with neurotransmitter receptors could reveal its potential neurological effects.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized in vivo will provide insights into its safety and efficacy profiles.

Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate can be compared with other spiro compounds that share structural features but differ in their biological activities or applications:

Compound NameStructural FeaturesBiological Activity
3-Oxa-spiro[5.5]undecaneLacks carboxylate; simpler structureAntimicrobial
2,4-Dioxaspiro[5.5]undecaneContains additional oxygen; different reactivityAnticancer
2-Methylspiro[4.5]decaneDifferent ring size; simpler nitrogen frameworkNeurological effects

These comparisons highlight Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate's unique combination of functional groups that may provide distinct pharmacological properties not found in simpler analogs.

XLogP3

0.4

Dates

Last modified: 07-25-2023

Explore Compound Types